molecular formula C18H32N4S B13708384 6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Cat. No.: B13708384
M. Wt: 336.5 g/mol
InChI Key: CJSNSEJQHILRQM-UHFFFAOYSA-N
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Description

6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is a synthetic benzothiazole derivative characterized by a tetracyclic framework fused with a thiazole ring. Its structure includes two distinct substituents: a propyl group and a 2-(4-aminocyclohexyl)ethyl moiety at the 6-position of the tetrahydrobenzothiazole core.

Properties

Molecular Formula

C18H32N4S

Molecular Weight

336.5 g/mol

IUPAC Name

6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C18H32N4S/c1-2-10-22(11-9-13-3-5-14(19)6-4-13)15-7-8-16-17(12-15)23-18(20)21-16/h13-15H,2-12,19H2,1H3,(H2,20,21)

InChI Key

CJSNSEJQHILRQM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC1CCC(CC1)N)C2CCC3=C(C2)SC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the use of 1,4-cyclohexanedione as a starting material, which undergoes a series of reactions including Wittig reaction, condensation reaction, and catalytic hydrogenation . The reaction conditions are generally mild, making the process suitable for industrial applications.

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieve the desired product. The process involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at specific temperatures and pressures, followed by further hydrogenation and refluxing in hydrochloric ethanol .

Chemical Reactions Analysis

Types of Reactions

6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines.

Scientific Research Applications

6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine involves its interaction with specific molecular targets. It is known to modulate dopamine receptors, which are G-protein coupled receptors involved in various neurological processes . The compound binds to these receptors, altering their activity and influencing intracellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity differentiates it from related benzothiazole derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents at 6-Position Molecular Weight (g/mol) Key Features
Target Compound 2-(4-aminocyclohexyl)ethyl + propyl ~364.5 (estimated) Enhanced steric bulk, dual amine functionality, potential for improved target binding
(6S)-6-N-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine (SUD919Y/U-98528E) Propyl only ~225.3 Simpler structure, lower molecular weight, likely higher solubility
(6S)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride Propyl + dihydrochloride salt ~298.3 Salt form improves solubility; retains single amine group at 6-position

Key Differences and Implications

Substituent Complexity: The target compound’s 2-(4-aminocyclohexyl)ethyl group introduces a secondary amine and a rigid cyclohexane ring. This may enhance binding affinity to receptors requiring extended hydrophobic interactions or hydrogen-bond donors, compared to propyl-only analogs like SUD919Y .

Solubility and Bioavailability :

  • The dihydrochloride salt of the (6S)-propyl analog () highlights the importance of salt formation in improving aqueous solubility. The target compound’s free base form may exhibit lower solubility, necessitating formulation optimization .

Stereochemical Considerations :

  • SUD919Y/U-98528E is explicitly (6S)-configured, a feature linked to enantioselective activity in benzothiazole derivatives. The target compound’s stereochemistry (if chiral at the cyclohexyl or ethyl linkage) could dramatically alter pharmacodynamics, though data are lacking .

Synthetic Accessibility: The 4-aminocyclohexylethyl substituent introduces synthetic challenges (e.g., regioselective alkylation, amine protection) absent in simpler analogs. This may limit scalability compared to SUD919Y derivatives .

Research Findings and Limitations

However, inferences can be drawn:

  • Binding Studies : Propyl analogs like SUD919Y show moderate affinity for serotonin and dopamine receptors. The target compound’s additional amine and cyclohexyl group may enhance selectivity for receptors with larger binding pockets (e.g., σ-1 or NMDA receptors) .
  • Toxicity : Propyl derivatives exhibit low acute toxicity in preclinical models. The cyclohexylamine moiety in the target compound may introduce hepatotoxicity risks, as seen in cyclohexylamine-containing drugs (e.g., cyclamate metabolites) .

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